4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine
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Overview
Description
4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine is a complex organic compound that features a unique structure combining indole, thiophene, and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiophene Moiety: Thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The indole and thiophene moieties are then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.
Uniqueness
4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine is unique due to its combination of indole, thiophene, and pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-13-9-10-21-18(12-13)23-20(17-8-5-11-24-17)19-14(2)22-16-7-4-3-6-15(16)19/h3-12,20,22H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEQYQWAOQUKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=CS2)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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